![molecular formula C13H8F3NO3 B117582 1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 94695-52-0](/img/structure/B117582.png)
1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
“1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 94695-52-0 . It has a molecular weight of 283.21 . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C13H8F3NO3 . The InChI Code is 1S/C13H8F3NO3/c14-8-3-6-11 (10 (16)9 (8)15)17 (5-1-2-5)4-7 (12 (6)18)13 (19)20/h3-5H,1-2H2, (H,19,20) .
Physical And Chemical Properties Analysis
This compound has a melting point of 167-168 °C and a predicted boiling point of 417.7±45.0 °C . The predicted density is 1.491±0.06 g/cm3 .
Scientific Research Applications
Antibacterial Agents
This compound is used in the synthesis of chiral aminopiperidinyl quinolones, which are potent antibacterial agents against resistant pathogens . These agents are particularly useful in treating bacterial infections that are resistant to other types of antibiotics.
Metabolite of Moxifloxacin
“1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a metabolite of Moxifloxacin , a widely used antibiotic. Studying this metabolite can provide insights into the pharmacokinetics and pharmacodynamics of Moxifloxacin.
Intermediate in Drug Synthesis
This compound can serve as an intermediate in the synthesis of various drugs . For example, it is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as fluoroquinolones, primarily target bacterial dna gyrase and topoisomerase iv . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolones, a class of compounds with a similar structure, inhibit the activity of dna gyrase and topoisomerase iv . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication. As a result, the bacteria cannot replicate or repair their DNA, leading to cell death .
Biochemical Pathways
By inhibiting dna gyrase and topoisomerase iv, fluoroquinolones disrupt the dna replication process, leading to the cessation of bacterial growth and eventually cell death .
Pharmacokinetics
It’s worth noting that the solubility of a compound can significantly impact its bioavailability .
Result of Action
The inhibition of dna gyrase and topoisomerase iv by similar compounds leads to the disruption of dna replication, resulting in bacterial cell death .
properties
IUPAC Name |
1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-8-3-6-11(10(16)9(8)15)17(5-1-2-5)4-7(12(6)18)13(19)20/h3-5H,1-2H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMASXYCNDJMMFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336679 | |
Record name | 1-CYCLOPROPYL-6,7,8-TRIFLUORO-1,4-DIHYDRO-4-OXOQUINOLINE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
94695-52-0 | |
Record name | 1-CYCLOPROPYL-6,7,8-TRIFLUORO-1,4-DIHYDRO-4-OXOQUINOLINE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid in antibacterial research?
A: This compound serves as a crucial intermediate in the synthesis of novel antibacterial agents. Research indicates that reacting 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with various amines can yield compounds exhibiting antibacterial activity [].
Q2: How is 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid synthesized?
A: The synthesis involves a multi-step process starting with a compound of formula II and a compound of formula III (specific structures not provided in the abstract). The process includes acylation, partial hydrolysis-decarboxylation, conversion with ethyl orthoformate/acetic anhydride, reaction with cyclopropylamine, cyclization, and finally, ester hydrolysis under specific conditions to yield 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid [].
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